molecular formula C8H14ClN3O2S B8787420 4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride CAS No. 81880-96-8

4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride

Cat. No.: B8787420
CAS No.: 81880-96-8
M. Wt: 251.73 g/mol
InChI Key: JGVQANUCUQHHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinyl-N-methylbenzenemethanesulfonamide Hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O2S and its molecular weight is 251.73 g/mol. The purity is usually 95%.
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Properties

CAS No.

81880-96-8

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

N-[(4-hydrazinylphenyl)methyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C8H13N3O2S.ClH/c1-14(12,13)10-6-7-2-4-8(11-9)5-3-7;/h2-5,10-11H,6,9H2,1H3;1H

InChI Key

JGVQANUCUQHHDI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)NN.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (0.3 g) in water (3 ml) was added, over 15 min. to a stirred suspension of N-[(4-aminophenyl)methyl]methanesulphonamide (0.7 g ) in concentrated hydrochloric acid (3 ml) and water (4 ml) keeping the temperature below 0°. After 1 h, the resulting suspension was added, over 1 min. to a stirred, ice-cooled solution of sodium acetate (3.2 g) and sodium sulphite (1.8 g) in water (20 ml) containing ice (5 g). The orange mixture was stirred for a further 30 min. then at room temperature for 1.5 h, and then warmed on the steam bath for 20 min. The mixture was cooled, concentrated hydrochloric acid (15 ml) added and the mixture warmed on the steam bath for 0.5 h. The solvent was evaporated in vacuo and the residue re-evaporated with absolute ethanol (2×50 ml). The residue was extracted with absolute ethanol (50 ml). The extract was evaporated in vacuo and the residue re-evaporated with ethanol (20 ml) to leave a brown oil, which partially crystallised after standing overnight. Ethanol (1 ml) was added and the title compound filtered off as light tan crystals (0.1 g) m.p. 165°-70° (dec.)
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 18.0 g (89.9 mmol, 1.0 equiv.) of N-[(4-aminophenyl)methyl]methanesulfonamide in 85 ml of water and 175 mL of concentrated aqueous hydrochloric acid at 0° C. was added a solution of 6.21 g (89.9 mmol, 1.0 equiv.) of sodium nitrite in 85 mL of water. The reaction mixture was stirred for fifteen minutes. Meanwhile a solution of 101.6 g of stannous chloride dihydrate in 175 mL of concentrated aqueous hydrochloric acid was prepared and cooled to -55° C. The solution of the diazonium salt was filtered into the stannous chloride solution. The reaction was maintained between -55° C. and -35° C. for one hour. The crystalline material was collected by filtration and dried under high vacuum at 65° C. for 16 hours to yield 23.9 g (>100%) of crude N-[(4-hydrazinylphenyl)methyl]methanesulfonamide hydrochloride.
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
6.21 g
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
solvent
Reaction Step Three

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